molecular formula C10H4F3NO2S B13049158 6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide

6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide

Cat. No.: B13049158
M. Wt: 259.21 g/mol
InChI Key: ANTBAMORFQHBSV-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide is a fluorinated benzothiophene derivative. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate . This reaction is often carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular fluorine, n-butyllithium, and perchloryl fluoride . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

Molecular Formula

C10H4F3NO2S

Molecular Weight

259.21 g/mol

IUPAC Name

1,1-dioxo-6-(trifluoromethyl)-1-benzothiophene-7-carbonitrile

InChI

InChI=1S/C10H4F3NO2S/c11-10(12,13)8-2-1-6-3-4-17(15,16)9(6)7(8)5-14/h1-4H

InChI Key

ANTBAMORFQHBSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CS2(=O)=O)C#N)C(F)(F)F

Origin of Product

United States

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